(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

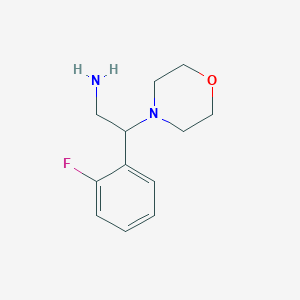

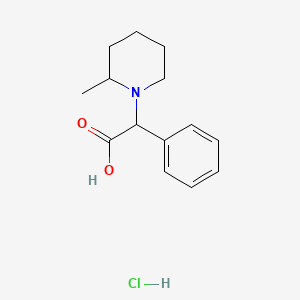

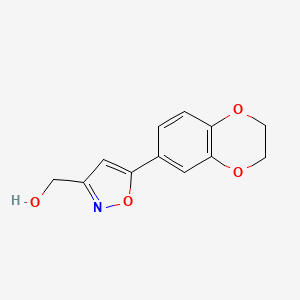

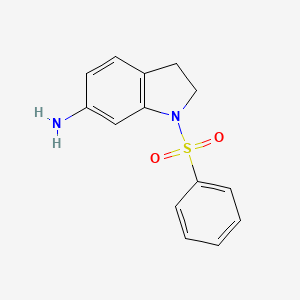

“(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” is a biochemical compound with a molecular weight of 269.77 and a molecular formula of C14H19NO2 HCl . It is intended for research use and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of “(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” can be represented by the SMILES notation: CC1CCCCN1C (C2=CC=CC=C2)C (=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

Research demonstrates the utility of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation, highlighting their antibacterial potential. This includes the synthesis of 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, which undergo cyclization and condensation to produce compounds with promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Aurora Kinase Inhibition for Cancer Treatment

Compounds containing the piperidine motif have been investigated for their role as Aurora kinase inhibitors, with potential implications in cancer therapy. Specifically, modifications to the piperidine structure have led to compounds that inhibit Aurora A kinase, suggesting a pathway for treating cancer through targeted inhibition (ヘンリー, ジェームズ, 2006).

Palladium-Catalyzed C-H Functionalization

The palladium-catalyzed C-H functionalization of piperidine derivatives offers a method for synthesizing oxindoles, which are valuable intermediates in medicinal chemistry synthesis. This approach demonstrates the versatility of piperidine-containing compounds in complex organic synthesis processes, including the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Piperidine Ring-Modified Analogs

Research into the synthesis of novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate explores the chemical diversity achievable with piperidine derivatives. These studies involve alkylation, acylation, and reduction processes, leading to compounds with established chemical structures based on spectral data. The modifications aim to enhance the efficiency of reactions and yield potential therapeutic agents (Ojo, 2012).

Electrochemical Studies of Mannich Bases

The synthesis and electrochemical characterization of novel Mannich bases bearing a pyrazolone moiety and piperidine indicate their potential in electrochemical applications. These compounds were synthesized through a Mannich reaction and characterized by various spectroscopic techniques, providing insights into their electrochemical behavior in acidic and basic media (Naik et al., 2013).

Propriétés

IUPAC Name |

2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQLTAQHPBTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)